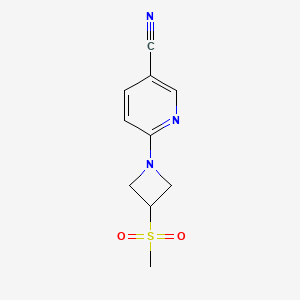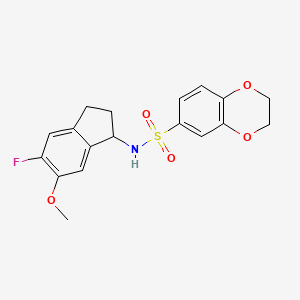![molecular formula C12H19N5O3 B7051009 3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7051009.png)
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidine ring, a pyrazole moiety, and a methoxyethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Methoxyethyl Group: The methoxyethyl group is typically introduced via an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyethyl)-1,2,4-oxadiazol-5-ylmethylamine hydrochloride
- Phenyl boronic acid derivatives
- Substituted imidazoles
Uniqueness
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, or specificity for certain targets.
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]-4-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-15-10(3-4-14-15)7-13-12(19)17-8-11(18)16(9-17)5-6-20-2/h3-4H,5-9H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDHPMHNIQZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)N2CC(=O)N(C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-[1-(1-phenylethyl)pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7050929.png)
![1-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B7050930.png)
![4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050944.png)
![3-methyl-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B7050949.png)

![N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7050963.png)
![1-[2-(cyclopenten-1-yl)ethyl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7050970.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-methyl-1,3,4-thiadiazol-2-yl)methanone](/img/structure/B7050980.png)
![4-[2-(4-chlorophenoxy)acetyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B7050987.png)

![N-(3-chloro-4-cyanophenyl)-2-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylacetamide](/img/structure/B7050998.png)
![N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7051004.png)
![N-[(5-chlorothiophen-2-yl)methyl]-4-(cyclopentanecarbonylamino)cyclohexane-1-carboxamide](/img/structure/B7051005.png)
![[3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7051029.png)
